molecular formula C14H12N2O3S B2723681 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2379977-81-6

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2723681
CAS No.: 2379977-81-6
M. Wt: 288.32
InChI Key: VBMOZJDIKCYQFW-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that incorporates furan, thiophene, and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by cyclization with 5-methyl-1,2-oxazole-4-carboxylic acid . The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMOZJDIKCYQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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